C5 Substituent: 4-Ethylphenyl vs. Phenyl
CAS 710986-01-9 bears a 4-ethylphenyl group at the dihydropyrazole C5 position, whereas the closest commercially cataloged analog Rhodblock 1a (CAS 701226-08-6) carries an unsubstituted phenyl ring at both C3 and C5 positions [1]. The 4-ethyl substituent increases calculated logP by approximately +0.9 units relative to the unsubstituted phenyl analog (estimated logP ~4.2 vs. ~3.3 for Rhodblock 1a) and introduces a modest +I inductive effect that alters the electron density distribution across the dihydropyrazole ring [2]. This physicochemical distinction is critical for membrane permeability, non-specific protein binding, and target engagement in cell-based assays [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) as a proxy for lipophilicity |
|---|---|
| Target Compound Data | clogP ~4.2 (estimated for CAS 710986-01-9 based on fragment contribution method) |
| Comparator Or Baseline | Rhodblock 1a (CAS 701226-08-6): clogP ~3.3 (estimated) |
| Quantified Difference | ΔclogP ≈ +0.9 (approximately 8-fold higher predicted membrane partitioning) |
| Conditions | In silico estimation using fragment-based clogP calculation (ALOGPS 2.1 / ChemAxon platform); no experimental logP data available for either compound in peer-reviewed literature |
Why This Matters
For procurement decisions in cell-based phenotypic screening, the ~0.9 logP differential translates to a predicted ~8-fold difference in membrane partitioning, directly impacting intracellular exposure and apparent potency readouts—making the two compounds non-interchangeable despite shared core architecture.
- [1] PubChem Compound Summary. Rhodblock 1a (CAS 701226-08-6), (3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(furan-2-yl)methanone. National Center for Biotechnology Information. Molecular Formula: C20H16N2O2; Molecular Weight: 316.35 g/mol. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. (Fragment-based clogP methodology and permeability principles.) View Source
